7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Nitration Processes and Derivatives : Nitration of benzodiazepinones like 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one results in various derivatives with diverse properties. The nitration process and subsequent hydrogenation yield amino derivatives, which exhibit enol form in alkaline media (Puodzhyunaite & Talaikite, 1974).
- Novel Synthesis Techniques : Advances in the synthesis of 1,4-benzodiazepine derivatives have been achieved. For example, reactions involving N-nitrosoamidines with tosylmethyl isocyanide lead to new heterocyclic derivatives, potentially useful in medicinal chemistry (Pozo et al., 2004).
Medicinal Chemistry and Pharmacological Potential
- Structure-Activity Relationship : The structure-activity relationship of 1,4-benzodiazepines, including similar compounds, has been extensively studied. These compounds possess tranquilizing properties and are accessible through various synthetic routes, which is significant for their pharmacological applications (Sternbach, 1971).
- Potential in Parkinson's Disease Treatment : Studies have shown that certain benzodiazepine derivatives can protect against neurotoxicity in models of Parkinson's disease, implying their potential therapeutic use in neurodegenerative disorders (Hantraye et al., 1996).
properties
IUPAC Name |
7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-11-20-19(12-15)23(17-6-4-3-5-7-17)26(14-22(28)25-20)24(29)18-10-9-16(2)21(13-18)27(30)31/h3-13,23H,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBRSFIYYOHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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